1-(3-Acetylphenyl)-3-(1,3-benzodioxol-5-ylmethyl)thiourea
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Overview
Description
1-(3-Acetylphenyl)-3-(1,3-benzodioxol-5-ylmethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a unique structure with an acetylphenyl group and a benzodioxolylmethyl group attached to a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetylphenyl)-3-(1,3-benzodioxol-5-ylmethyl)thiourea typically involves the reaction of 3-acetylphenyl isothiocyanate with 1,3-benzodioxol-5-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Acetylphenyl)-3-(1,3-benzodioxol-5-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors due to its thiourea moiety.
Medicine: As a lead compound for the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(3-Acetylphenyl)-3-(1,3-benzodioxol-5-ylmethyl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The thiourea moiety can form hydrogen bonds with active site residues, while the aromatic groups can engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-Acetylphenyl)-3-(1,3-benzodioxol-5-ylmethyl)urea: Similar structure but with an oxygen atom instead of sulfur.
1-(3-Acetylphenyl)-3-(1,3-benzodioxol-5-ylmethyl)guanidine: Similar structure but with a guanidine group instead of thiourea.
1-(3-Acetylphenyl)-3-(1,3-benzodioxol-5-ylmethyl)thioamide: Similar structure but with a thioamide group instead of thiourea.
Uniqueness
1-(3-Acetylphenyl)-3-(1,3-benzodioxol-5-ylmethyl)thiourea is unique due to the presence of both an acetylphenyl group and a benzodioxolylmethyl group attached to a thiourea moiety. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-(1,3-benzodioxol-5-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11(20)13-3-2-4-14(8-13)19-17(23)18-9-12-5-6-15-16(7-12)22-10-21-15/h2-8H,9-10H2,1H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHJUOISNSAJPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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